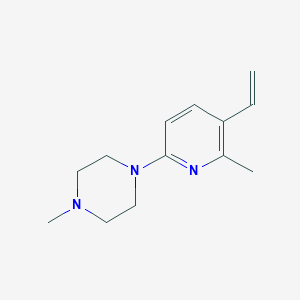
1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine is a specialized chemical compound known for its unique structure and versatile applications. This compound features a piperazine ring substituted with a methyl group and a vinylpyridine moiety, making it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
The synthesis of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with 6-methyl-5-vinylpyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the vinyl group to an ethyl group.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule, forming halogenated derivatives.
Scientific Research Applications
1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The vinylpyridine moiety may participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can lead to changes in cellular pathways, affecting processes such as cell growth and metabolism .
Comparison with Similar Compounds
1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine can be compared with other similar compounds, such as:
1-(6-Methyl-5-vinylpyridin-2-yl)piperazine: This compound lacks the methyl group on the piperazine ring, which may affect its reactivity and biological activity.
1-(4-(6-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethan-1-one:
Properties
Molecular Formula |
C13H19N3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-(5-ethenyl-6-methylpyridin-2-yl)-4-methylpiperazine |
InChI |
InChI=1S/C13H19N3/c1-4-12-5-6-13(14-11(12)2)16-9-7-15(3)8-10-16/h4-6H,1,7-10H2,2-3H3 |
InChI Key |
IQUSFMVFMBOSTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















